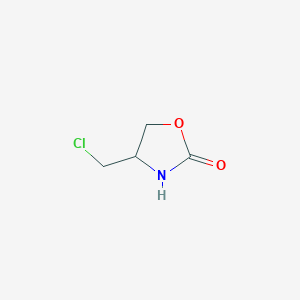
4-(Chloromethyl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1,3-oxazolidin-2-one typically involves the reaction of oxazolidin-2-one with chloromethylating agents. One common method is the reaction of oxazolidin-2-one with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective chloromethylation of the oxazolidinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted oxazolidinones with various functional groups.
Oxidation: Oxidized derivatives of oxazolidinone.
Reduction: Methyl-substituted oxazolidinones.
科学的研究の応用
4-(Chloromethyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of polymers and resins with specific properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be used in various assays and studies.
作用機序
The mechanism of action of 4-(Chloromethyl)-1,3-oxazolidin-2-one involves its ability to act as an electrophile due to the presence of the chloromethyl group. This allows it to react with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with biomolecules. The exact molecular targets and pathways depend on the specific application and the nature of the nucleophiles present.
類似化合物との比較
Similar Compounds
4-(Bromomethyl)-1,3-oxazolidin-2-one: Similar in structure but with a bromomethyl group instead of a chloromethyl group.
4-(Hydroxymethyl)-1,3-oxazolidin-2-one: Contains a hydroxymethyl group, making it more hydrophilic.
4-(Methyl)-1,3-oxazolidin-2-one: Lacks the halogen atom, making it less reactive.
Uniqueness
4-(Chloromethyl)-1,3-oxazolidin-2-one is unique due to its chloromethyl group, which imparts specific reactivity that can be exploited in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules.
特性
CAS番号 |
62941-88-2 |
|---|---|
分子式 |
C4H6ClNO2 |
分子量 |
135.55 g/mol |
IUPAC名 |
4-(chloromethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H6ClNO2/c5-1-3-2-8-4(7)6-3/h3H,1-2H2,(H,6,7) |
InChIキー |
MWGJVZIMGXSJSB-UHFFFAOYSA-N |
正規SMILES |
C1C(NC(=O)O1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















